4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-14-18-19(22)17(21(27)25(2)15-9-5-3-6-10-15)13-23-20(18)26(24-14)16-11-7-4-8-12-16/h4,7-8,11-13,15H,3,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPBZCNTRDOPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N(C)C3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves nucleophilic substitutions and condensation reactions. For 4-chloro derivatives, such as the compound in focus, the presence of a chloro group at the 4-position enhances reactivity towards nucleophiles. The structural formula can be represented as follows:
The compound features a pyrazolo ring fused to a pyridine structure, which is known for its medicinal properties.
Anticancer Properties
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer activity. In various studies, compounds similar to this compound have shown significant cytotoxic effects against multiple cancer cell lines. For instance:
- MCF7 (Breast Cancer) : Compounds have demonstrated an IC50 value in the range of 0.01 - 0.46 µM, indicating potent activity against this cell line .
- NCI-H460 (Lung Cancer) : Similar compounds showed IC50 values as low as 0.39 µM, suggesting effective inhibition of cell proliferation .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes and pathways involved in cancer cell growth and survival:
- Aurora-A Kinase Inhibition : Compounds have been reported to inhibit Aurora-A kinase with IC50 values around 0.16 µM, leading to disrupted mitotic processes in cancer cells .
- Cell Cycle Arrest : Induction of cell cycle arrest has been observed in treated cancer cells, contributing to reduced cell proliferation rates.
Anti-inflammatory Activity
In addition to anticancer properties, some studies suggest that pyrazolo[3,4-b]pyridine derivatives may possess anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a critical role in disease progression.
Case Study 1: Antitumor Activity
A study conducted by Li et al. evaluated a series of pyrazolo derivatives against various cancer cell lines. The findings indicated that certain derivatives exhibited substantial antitumor activity with IC50 values ranging from 0.01 µM to 0.46 µM across different cancer types .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of these compounds with target proteins involved in cancer progression. The results suggest that the structural features of this compound contribute significantly to its interaction with target enzymes .
Summary Table of Biological Activities
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | MCF7 | 0.01 - 0.46 | Aurora-A kinase inhibition |
| NCI-H460 | 0.39 | Cell cycle arrest | |
| Anti-inflammatory | Various | TBD | Inhibition of inflammatory mediators |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs differ in substituents at the N-cyclohexyl, phenyl, and chloro positions. Key comparisons include:
Key Observations :
- Amino vs. Cyano Groups: Amino-substituted analogs (e.g., ) exhibit higher polarity, improving solubility but possibly reducing metabolic stability compared to cyano derivatives (e.g., ).
- Cyclohexyl vs.
ADMET and Molecular Docking
- ADMET Predictions : Carboxamide derivatives generally exhibit favorable absorption profiles, but chloro substituents may increase hepatotoxicity risks .
- Docking Studies : Pyrazolo[3,4-b]pyridines with hydrophobic substituents (e.g., cyclohexyl) show strong binding to ATP-binding pockets in kinases, as demonstrated in dithiolo[3,4-b]pyridine analogs () .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide?
- Methodological Answer : Synthesis typically involves cyclization of pyrazole precursors followed by substitution reactions. Key parameters include solvent choice (e.g., ethanol or DMSO for solubility), temperature control (60–80°C for cyclization), and catalysts like triethylamine to enhance yields. Multi-step protocols require purification via column chromatography to isolate intermediates. Yield optimization can be achieved using Design of Experiments (DOE) to evaluate solvent polarity and catalyst ratios .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for assigning substituent positions. For example, the cyclohexyl group’s axial-equatorial protons show distinct splitting patterns in ¹H NMR. X-ray crystallography resolves stereochemical ambiguities, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Computational methods (e.g., DFT) can predict NMR shifts to cross-verify experimental data .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodological Answer : Begin with kinase inhibition assays (e.g., EGFR or CDK2 targets) due to the pyrazolo[3,4-b]pyridine core’s affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) to quantify inhibition. Parallel cytotoxicity screening (MTT assay on HEK-293 cells) ensures selectivity. IC₅₀ values should be compared with positive controls like imatinib .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., chlorination or cyclohexyl substitution) be elucidated?
- Methodological Answer : Isotopic labeling (e.g., ³⁶Cl tracer studies) tracks chlorine incorporation during chlorination. Kinetic studies under varying temperatures and pH identify rate-determining steps. Computational reaction pathway simulations (using software like Gaussian) model transition states and intermediates. For example, density functional theory (DFT) can reveal whether chlorination proceeds via electrophilic substitution or radical pathways .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?
- Methodological Answer : Systematically modify substituents:
- Chloro position : Replace Cl with F or Br to assess halogen bonding effects.
- Cyclohexyl group : Test bicyclic or aryl substitutions to probe steric effects.
- Methyl groups : Introduce deuterated methyl to study metabolic stability.
Use molecular docking (AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ values. Parallel ADMET profiling (e.g., microsomal stability) prioritizes leads .
Q. How can computational modeling guide the design of derivatives with improved solubility?
- Methodological Answer : Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solubility in polar solvents. Molecular dynamics (MD) simulations quantify hydrogen bonding with water. Introduce hydrophilic groups (e.g., -OH or -COOH) at the pyridine ring’s 5-position while monitoring conformational changes via Ramachandran plots. Validate predictions experimentally using nephelometry .
Q. How should contradictory data in biological activity assays be resolved?
- Methodological Answer : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays). Use statistical tools (ANOVA with post-hoc Tukey test) to identify outliers. Cross-validate with orthogonal methods: Surface Plasmon Resonance (SPR) confirms binding affinity, while isothermal titration calorimetry (ITC) measures thermodynamic parameters. Contradictions may arise from assay interference (e.g., compound fluorescence), requiring counter-screens .
Q. What experimental designs optimize heterogeneous reaction conditions for scale-up?
- Methodological Answer : Employ Taguchi or Box-Behnken designs to test variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
